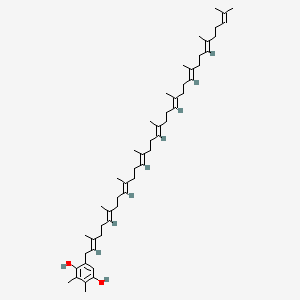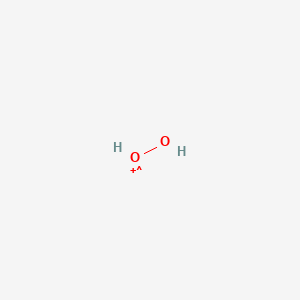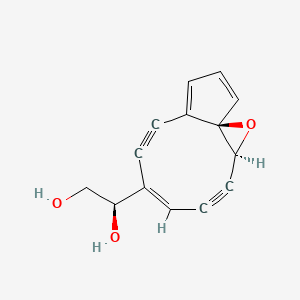
4-Dihydroxyethyl-8,9-epoxy-enediyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dihydroxyethyl-8,9-epoxy-enediyne is a polyol.
Aplicaciones Científicas De Investigación
Flame Retardancy and Thermal Degradation in Epoxy Resins
Research indicates that epoxy resins enhanced with poly(DOPO substituted dihydroxyl phenyl pentaerythritol diphosphonate) exhibit improved flame retardancy and thermal stability. This enhancement is attributed to the incorporation of phosphate and aromatic structures, which contribute to the thermal oxidative degradation mechanisms and chemical components of the residual char in these resins (Wang et al., 2010).
Polymerization and Material Enhancement
The polymerization of enediynes, like 4-Dihydroxyethyl-8,9-epoxy-enediyne, has been explored for the synthesis of materials like polynaphthalenes. This process utilizes the Bergman cyclization as a polymerization reaction and aims to develop materials with exceptional thermal stability and potential applications in fields like electronics and aerospace (Smith et al., 1998).
Cycloadditions in Organic Synthesis
Epoxy enol silanes, which can be derived from compounds like 4-Dihydroxyethyl-8,9-epoxy-enediyne, are used in [4+3] cycloadditions, a key process in organic synthesis. These reactions yield products with multiple stereocenters and high diastereoselectivity, useful in synthesizing complex organic molecules (Chung et al., 2009).
Epoxy Resin Curing and Thermal Properties
Studies on curing behavior and thermal properties of novel epoxy resins incorporating structures like 4-Dihydroxyethyl-8,9-epoxy-enediyne demonstrate enhancements in thermal performance. Such studies are pivotal in advancing material science, particularly in improving properties relevant for high-performance applications (Cheng et al., 2009).
Enhancing Flame Retardant Property of Epoxy Resins
The development of additives and fillers derived from compounds similar to 4-Dihydroxyethyl-8,9-epoxy-enediyne for epoxy resins has shown to significantly enhance their thermal and flame-retardant properties. This has potential applications in various industries, including construction and electronics (Wu et al., 2018).
Applications in Multifunctional Epoxy Nanocomposites
Epoxy nanocomposites, utilizing the properties of compounds like 4-Dihydroxyethyl-8,9-epoxy-enediyne, are being explored for their multifunctional properties. These include magnetic, electrically conductive, and thermally conductive properties, with applications in aerospace, automotive, and high-voltage fields (Gu et al., 2016).
Propiedades
Nombre del producto |
4-Dihydroxyethyl-8,9-epoxy-enediyne |
|---|---|
Fórmula molecular |
C14H10O3 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
(1R)-1-[(1R,3S,6E)-2-oxatricyclo[8.3.0.01,3]trideca-6,10,12-trien-4,8-diyn-7-yl]ethane-1,2-diol |
InChI |
InChI=1S/C14H10O3/c15-9-12(16)10-3-1-5-13-14(17-13)8-2-4-11(14)7-6-10/h2-4,8,12-13,15-16H,9H2/b10-3+/t12-,13-,14+/m0/s1 |
Clave InChI |
VMDQGDOIIPCVIS-QNPGQJGNSA-N |
SMILES isomérico |
C1=C[C@@]23[C@@H](O2)C#C/C=C(\C#CC3=C1)/[C@H](CO)O |
SMILES canónico |
C1=CC23C(O2)C#CC=C(C#CC3=C1)C(CO)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



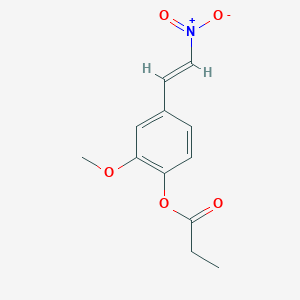

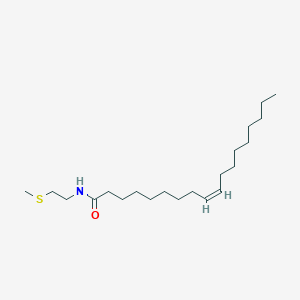
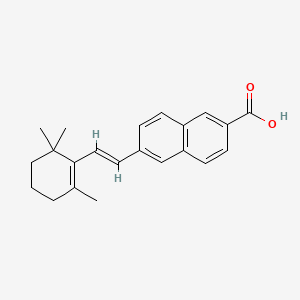
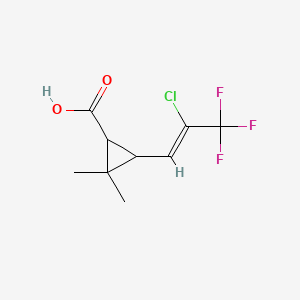
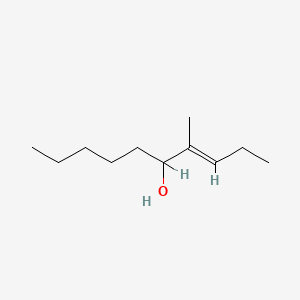
![[(4S,5'S,6R,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1237750.png)
![methyl (E)-4-[4-[2-[(1S,5R)-9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethyl]anilino]-4-oxobut-2-enoate](/img/structure/B1237752.png)

